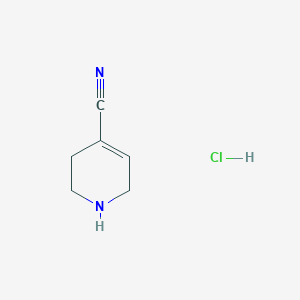

1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride

説明

BenchChem offers high-quality 1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1,2,3,6-tetrahydropyridine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c7-5-6-1-3-8-4-2-6;/h1,8H,2-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAOYNOEWCAMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 1,2,3,6-Tetrahydropyridine-4-carbonitrile Hydrochloride: Properties, Reactivity, and Applications in Drug Discovery

As a Senior Application Scientist, I frequently encounter the tetrahydropyridine (THP) scaffold in the design of neuroactive compounds, enzyme inhibitors, and complex alkaloids. Specifically, 1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride (CAS: 1423028-00-5) represents a highly privileged, bifunctional building block.

This whitepaper synthesizes the physicochemical properties, structural nuances, and field-proven experimental workflows for utilizing this compound. Rather than simply providing theoretical data, this guide emphasizes the causality behind synthetic choices, ensuring your protocols are robust, reproducible, and analytically self-validating.

Structural Analysis & Physicochemical Properties

The utility of 1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride stems from its unique structural topology. The molecule features a cyclic secondary amine (protected as a hydrochloride salt) and a C4-carbonitrile group conjugated to a C4-C5 double bond.

Field-Proven Insight: The compound is supplied as a hydrochloride salt not merely for aqueous solubility, but for critical stability. Free secondary THP amines are notoriously prone to oxidative degradation and spontaneous polymerization upon prolonged exposure to air and light[1]. Furthermore, the C4-nitrile group creates an α,β -unsaturated system. This pulls electron density from the alkene, transforming the C5 position into a mild Michael acceptor—a feature that dictates our choice of reagents during derivatization.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | 1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride |

| CAS Number | 1423028-00-5 |

| Molecular Formula | C₆H₉ClN₂ (Base: C₆H₈N₂) |

| Molecular Weight | 144.60 g/mol [2] |

| Appearance | Solid |

| Solubility | Highly soluble in water, DMSO, and polar protic solvents[1] |

| GHS Hazards | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2] |

Pharmacological Relevance & The MAO-B Pathway

The 1,2,3,6-tetrahydropyridine motif is heavily scrutinized in neuropharmacology due to its interaction with Monoamine Oxidase B (MAO-B)[3]. The most infamous analogue is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that MAO-B metabolizes into the mitochondrial poison MPP⁺[4].

By replacing the C4-phenyl group of MPTP with a highly polar, electron-withdrawing carbonitrile group, researchers can drastically alter the molecule's electronic parameters. This substitution often shifts the molecule from being an MAO substrate to an MAO inactivator, or redirects its affinity toward entirely different targets, such as acetylcholinesterase (AChE) or dopaminergic receptors[5].

Caption: MAO-B mediated oxidation pathway of tetrahydropyridine derivatives into pyridinium species.

Chemical Reactivity & Self-Validating Workflows

To utilize this building block effectively, one must navigate its bifunctional nature. The secondary amine (N1) is primed for electrophilic attack, while the nitrile (C4) serves as a handle for generating primary amines, aldehydes, or carboxylic acids.

Caption: Workflow for N-derivatization and chemoselective nitrile reduction with analytical checkpoints.

Protocol 1: Chemoselective N-Alkylation

Objective: Alkylate the N1 position without triggering a Michael addition at the C5 position. Causality: Because the conjugated C4-nitrile makes the alkene electrophilic, using a primary or secondary amine as a base can lead to unwanted conjugate addition. We strictly utilize N,N-Diisopropylethylamine (DIPEA), a sterically hindered tertiary amine, to liberate the free base safely[6].

Step-by-Step Methodology:

-

Reaction Setup: Suspend 1.0 eq of 1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

-

Free-Basing: Dropwise add 2.5 eq of DIPEA at 0 °C. The solution will clarify as the hydrochloride salt is neutralized. Stir for 15 minutes.

-

Electrophile Addition: Slowly add 1.1 eq of your chosen alkyl halide (R-X) or acyl chloride. Maintain at 0 °C for 1 hour, then allow to warm to room temperature.

-

Quenching & Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validating Checkpoint (LC-MS & NMR):

-

LC-MS: Confirm the expected [M+H]+ mass shift.

-

¹H NMR: Verify the disappearance of the broad N-H peak ( ∼ 1.5-2.0 ppm) and the retention of the critical alkene proton at C5 ( ∼ 6.5 ppm). If the alkene proton is missing, a Michael addition side-reaction has occurred.

-

Protocol 2: Chemoselective Reduction of the Nitrile

Objective: Reduce the C4-nitrile to an aminomethyl group (–CH₂NH₂) without reducing the C4-C5 double bond. Causality: Standard catalytic hydrogenation (e.g., Pd/C with H₂) will rapidly reduce the activated alkene, destroying the THP core. To prevent this, we use Lithium Aluminum Hydride (LiAlH₄) at strictly controlled low temperatures, which preferentially attacks the highly polarized nitrile carbon.

Step-by-Step Methodology:

-

Preparation: Dissolve the N-protected THP-4-carbonitrile intermediate in anhydrous Tetrahydrofuran (THF) and cool to 0 °C under argon.

-

Hydride Addition: Carefully add 2.0 eq of a 1M LiAlH₄ solution in THF dropwise.

-

Reaction: Stir at 0 °C for 2 hours. Do not heat, as elevated temperatures will promote alkene reduction.

-

Fieser Workup (Critical): Quench the reaction sequentially with x mL of water, x mL of 15% NaOH, and 3x mL of water (where x is the mass of LiAlH₄ in grams). This specific sequence precipitates the aluminum salts as a granular white solid, preventing the formation of intractable emulsions.

-

Filtration: Filter the mixture through a pad of Celite and concentrate the filtrate.

-

Self-Validating Checkpoint (IR Spectroscopy):

-

IR Spec: Analyze the crude product via ATR-IR. The sharp, distinct C≡N stretching frequency at ∼ 2200 cm⁻¹ must be completely absent. The appearance of a broad N-H stretch at ∼ 3300 cm⁻¹ validates the successful formation of the primary amine.

-

Safety and Handling Directives

1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride is biologically active and classified under GHS as an acute oral toxicant (Category 4) and a severe irritant to the skin, eyes, and respiratory tract[2].

-

Engineering Controls: All manipulations, especially the liberation of the free base, must be conducted in a certified chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Storage: Store the hydrochloride salt in a tightly sealed container under inert gas at 4 °C to prevent ambient moisture absorption and degradation[1].

References

-

Mateeva, N. N., Winfield, L. L., & Redda, K. K. "The chemistry and pharmacology of tetrahydropyridines." Current Medicinal Chemistry, 12(5), 551-571 (2005). URL:[Link]

-

Brossi, A., et al. "Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators." National Institutes of Health, (1992). URL:[Link]

-

Wikipedia Contributors. "MPTP." Wikipedia, The Free Encyclopedia, 2024. URL: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MPTP - Wikipedia [en.wikipedia.org]

- 5. Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

In-Depth Technical Guide: 1,2,3,6-Tetrahydropyridine-4-carbonitrile Hydrochloride in Advanced Organic Synthesis

As a Senior Application Scientist, I approach the utilization of 1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride not merely as a raw reagent, but as a highly programmable molecular scaffold. This compound possesses three distinct, orthogonal reactive sites: a secondary amine, a C4-C5 olefin, and a C4-nitrile. Mastering its chemistry requires a deep understanding of structural causality, protecting group strategy, and stereospecific functionalization.

This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, synthetic divergence, and standardized workflows associated with this critical building block.

PART 1: Physicochemical Profiling & Structural Causality

Before deploying this compound in a synthetic route, we must establish its fundamental quantitative parameters and understand the causality behind its commercial formulation as a hydrochloride salt.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride |

| CAS Registry Number | 1423028-00-5[1] |

| Base Molecular Formula | C₆H₈N₂ |

| Salt Molecular Formula | C₆H₈N₂ · HCl (or C₆H₉ClN₂) |

| Base Molecular Weight | 108.14 g/mol |

| Salt Molecular Weight | 144.60 g/mol |

| Core Structural Motif | Tetrahydropyridine ring with C4-nitrile |

The Causality of the Hydrochloride Salt

The free base form of 1,2,3,6-tetrahydropyridine-4-carbonitrile contains a highly nucleophilic secondary amine. In the presence of the electrophilic nitrile and the reactive C4-C5 double bond, free secondary amines are prone to intermolecular side reactions, autoxidation, or polymerization upon prolonged storage.

By isolating and utilizing the compound as a hydrochloride (HCl) salt, the secondary amine is protonated into an ammonium cation. This completely eliminates its nucleophilicity, significantly increasing the compound's thermal stability, shelf life, and solubility in polar protic solvents. Furthermore, the salt form ensures a non-hygroscopic, free-flowing powder that allows for highly precise stoichiometric weighing during reaction setup[2].

PART 2: Mechanistic Pathways & Synthetic Divergence

The strategic value of 1,2,3,6-tetrahydropyridine-4-carbonitrile lies in its synthetic divergence. By selectively targeting one of its three functional groups, chemists can rapidly generate a library of complex piperidine and tetrahydropyridine derivatives.

Fig 1: Synthetic divergence pathways for 1,2,3,6-Tetrahydropyridine-4-carbonitrile.

PART 3: Standardized Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each workflow includes built-in analytical checkpoints to confirm reaction success before proceeding to the next synthetic step.

Protocol 1: N-Boc Protection of the Secondary Amine

Causality: In any multi-step synthesis, the secondary amine is the most reactive site. If left unprotected, it will aggressively compete with the nitrile or olefin during subsequent electrophilic additions. We utilize the tert-butyloxycarbonyl (Boc) group due to its robustness against nucleophiles and its orthogonal cleavage under mild acidic conditions. Because the starting material is an HCl salt, we must use an excess of base (Triethylamine) to first liberate the free amine, allowing it to attack the Boc-anhydride.

Fig 2: Standardized self-validating workflow for N-Boc protection of the secondary amine.

Self-Validation System: Perform Thin-Layer Chromatography (TLC) monitoring using a Ninhydrin stain. The unprotected secondary amine starting material will stain a vivid pink/purple. The complete disappearance of this colored spot, coupled with the appearance of a new UV-active spot (the Boc-protected product), instantly validates the completion of the protection step.

Protocol 2: Selective Reduction of the 4-Carbonitrile

Causality: Converting the nitrile to a primary aminomethyl group (-CH₂NH₂) requires a potent hydride source. Lithium aluminum hydride (LiAlH₄) is selected over milder reagents (like NaBH₄) because nitriles are highly oxidized and resistant to mild hydrides. The critical causality here is temperature control: by maintaining the reaction strictly at or below room temperature, the isolated C4-C5 olefin remains untouched, as unactivated alkenes do not undergo hydride addition.

Self-Validation System: Utilize Fourier Transform Infrared (FT-IR) Spectroscopy. The starting material exhibits a sharp, distinct C≡N stretching frequency at ~2200 cm⁻¹. The successful reduction is validated by the absolute disappearance of this peak and the emergence of broad N-H stretching bands at ~3300–3400 cm⁻¹.

PART 4: Applications in Drug Development

Substituted 1,2,3,6-tetrahydropyridines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of neurological therapeutics and cardiovascular drugs.

Specifically, 3,4-disubstituted 1,2,3,6-tetrahydropyridine derivatives have been heavily investigated as highly potent renin inhibitors for the treatment of hypertension, cardiovascular events, and renal insufficiency[3]. Unlike traditional ACE inhibitors, these tetrahydropyridine-based compounds offer a unique mechanism to block the renin-angiotensin system (RAS) at its rate-limiting step. Furthermore, the tetrahydropyridine core serves as a versatile chiral non-racemic building block that can undergo highly stereospecific substitution reactions, providing researchers access to diverse ether, ester, and amine derivatives essential for structure-activity relationship (SAR) profiling[4].

References

- Leyan Reagents. "1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride | 51281-61-9". Leyan Chemical Catalog.

- Sigma-Aldrich. "1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride | 1423028-00-5". Sigma-Aldrich Product Database.

- Bio-Fount. "1423028-00-5 | 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride". Bio-Fount Biochemicals.

- RSC Publishing. "Enantiomerically enriched tetrahydropyridine allyl chlorides". Chemical Science, 2020.

- Google Patents. "CA2521932A1 - Novel 3,4-disubstituted 1,2,3,6-tetrahydropyridine derivatives". Patent Database.

Sources

- 1. 1,2,3,6-四氢吡啶-4-甲腈 | 1,2,3,6-Tetrahydropyridine-4-carbon | 51281-61-9 - 乐研试剂 [leyan.com]

- 2. 1423028-00-5|1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride|1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride|-范德生物科技公司 [bio-fount.com]

- 3. CA2521932A1 - Novel 3,4-disubstituted 1,2,3,6-tetrahydropyridine derivatives - Google Patents [patents.google.com]

- 4. Enantiomerically enriched tetrahydropyridine allyl chlorides - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00377H [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 1,2,3,6-Tetrahydropyridine-4-carbonitrile Hydrochloride

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for the preparation of 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development. The proposed synthesis commences from readily available starting materials and proceeds through key intermediates, including a cyanohydrin, followed by a dehydration step to introduce the crucial double bond. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a step-by-step experimental protocol but also a detailed discussion of the underlying reaction mechanisms and the rationale behind the choice of reagents and conditions.

Introduction

The 1,2,3,6-tetrahydropyridine scaffold is a prevalent structural motif in a vast array of biologically active molecules and natural products. The introduction of a carbonitrile (cyano) group at the 4-position of this ring system provides a versatile chemical handle for further functionalization, making the title compound a key intermediate for the synthesis of diverse molecular libraries. For instance, analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are extensively studied in neuroscience research.[1][2] The hydrochloride salt form of the target molecule enhances its solubility and stability, facilitating its use in various applications.

This guide will focus on a logical and efficient synthetic route starting from a protected 4-piperidone derivative, detailing the critical steps of cyanohydrin formation, dehydration, and final deprotection with concomitant salt formation.

Proposed Synthetic Pathway

The most strategic and well-documented approach to the synthesis of 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride involves a three-step sequence starting from N-Boc-4-piperidone. This starting material is commercially available and offers the advantage of a protective group that can be readily removed in the final step to yield the desired secondary amine hydrochloride.[3]

The overall synthetic transformation is depicted below:

Figure 2: Mechanism of cyanohydrin formation.

Experimental Protocol:

-

To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (nitrogen or argon), add a catalytic amount of zinc iodide (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trimethylsilyl cyanide (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a dilute aqueous acid solution (e.g., 1 M HCl) and stir for 30 minutes to hydrolyze the silyl ether intermediate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 1-Boc-4-cyano-4-hydroxypiperidine, can be purified by column chromatography on silica gel. [4]

Step 2: Dehydration to N-Boc-1,2,3,6-tetrahydropyridine-4-carbonitrile

The next critical step is the dehydration of the tertiary alcohol of the cyanohydrin intermediate to introduce the endocyclic double bond. Thionyl chloride (SOCl₂) in the presence of a base like pyridine is a common and effective reagent system for this transformation.

Reaction Mechanism:

The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an E2 elimination facilitated by the base to yield the alkene.

Experimental Protocol:

-

Dissolve the 1-Boc-4-cyano-4-hydroxypiperidine (1.0 eq) in a dry aprotic solvent such as dichloromethane or chloroform under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of thionyl chloride (1.5 eq) in the same solvent, followed by the dropwise addition of pyridine (2.0 eq) to neutralize the generated HCl.

-

Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction with ice-water.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash successively with dilute aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting crude product, N-Boc-1,2,3,6-tetrahydropyridine-4-carbonitrile, by flash chromatography.

Step 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group and the simultaneous formation of the hydrochloride salt. This is conveniently achieved by treating the protected intermediate with a solution of hydrogen chloride in an organic solvent.

Experimental Protocol:

-

Dissolve the purified N-Boc-1,2,3,6-tetrahydropyridine-4-carbonitrile (1.0 eq) in a minimal amount of a suitable solvent such as 1,4-dioxane or methanol. [5]2. Add a saturated solution of hydrogen chloride in 1,4-dioxane (e.g., 4 M, 5-10 eq) or methanolic HCl.

-

Stir the mixture at room temperature for 2-4 hours. The product will often precipitate out of the solution as a white solid.

-

Monitor the deprotection by TLC until the starting material is fully consumed.

-

Collect the precipitated solid by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum.

-

This will yield the final product, 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride, in high purity.

Summary of Reaction Parameters

| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | N-Boc-4-piperidone | TMSCN, ZnI₂ | Dichloromethane | 0 °C to RT | 85-95% |

| 2 | 1-Boc-4-cyano-4-hydroxypiperidine | SOCl₂, Pyridine | Dichloromethane | 0 °C to RT | 70-85% |

| 3 | N-Boc-1,2,3,6-tetrahydropyridine-4-carbonitrile | HCl in Dioxane | Dioxane/Methanol | Room Temperature | >95% |

Alternative Synthetic Strategies

While the presented route is highly efficient, other strategies for the synthesis of tetrahydropyridine derivatives exist. Multicomponent reactions, for instance, offer a pathway to highly substituted tetrahydropyridines in a single step, although they may not be as direct for the synthesis of this specific, less substituted target. [6][7]Additionally, the von Braun reaction, which utilizes cyanogen bromide to cleave tertiary amines and introduce a cyano group, could be considered, but it may lead to ring-opening or other side reactions and is generally less favorable due to the toxicity of the reagent. [8]

Conclusion

This technical guide has detailed a robust and reliable synthetic route for the preparation of 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride from readily accessible starting materials. The described protocols, grounded in established organic chemistry principles, provide a clear and reproducible pathway for obtaining this valuable synthetic intermediate. The mechanistic discussions offer a deeper understanding of the transformations involved, empowering researchers to adapt and optimize these methods for their specific needs.

References

- BenchChem. (2025). An In-depth Technical Guide to 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine.

- Kalgutkar, A. S., & Castagnoli, N., Jr. (1992). Synthesis of novel MPTP analogs as potential monoamine oxidase B (MAO-B) inhibitors. Journal of Medicinal Chemistry, 35(22), 4165–4174.

- Grundt, P., et al. (2003). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 46(12), 2387-2398.

- Diksic, M., et al. (1990). Design and synthesis of 18F-labeled neurotoxic analogs of MPTP. Journal of Medicinal Chemistry, 33(2), 599-604.

-

RSC Publishing. (n.d.). Mild synthesis of mercaptonitriles from vinyl nitriles and their cyclization reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,6-tetrahydropyridines. Retrieved from [Link]

-

Tetrahydropyridines: a recent update for their multicomponent synthesis. (2026, January 9). PMC. Retrieved from [Link]

-

R Discovery. (n.d.). Analog Of MPTP Research Articles. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of Tetrahydropyridine Analogs. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. (2025, December 31). PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Von Braun reaction. Retrieved from [Link]

- Jansone, D., et al. (2005). Synthesis of 4,6,6-trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile. Chemistry of Heterocyclic Compounds, 41(12), 1547-1548.

-

Organic Syntheses Procedure. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Retrieved from [Link]

-

Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. (n.d.). PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN101602719B - Synthesis method of 4-cyanopyridine.

-

ResearchGate. (n.d.). MPTP is a byproduct during the chemical synthesis of a meperidine.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and structure of 4-(het)aryl-6-methyl-2-cyanoimino-N,N-diethyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides. Retrieved from [Link]

-

RSC Publishing. (2026, January 7). Tetrahydropyridines: a recent update for their multicomponent synthesis. Retrieved from [Link]

-

ResearchGate. (2025, December 25). Synthesis of N-methyl-4-piperidone Curcumin Analogues and Their Cytotoxicity Activity against T47D Cell Lines. Retrieved from [Link]

-

ACS Publications. (2014, November 7). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-4-cyano-4-hydroxypiperidine. Retrieved from [Link]

- Chemical Review and Letters. (2021).

- Google Patents. (n.d.). CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone.

-

Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. (n.d.). PMC. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025, November 4). Stereochemistry of oxidation of N-methylpiperidine. Retrieved from [Link]

-

Federal Register. (2022, September 22). Designation of 4-Piperidone as a List I Chemical. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

- U.S. Department of Justice. (n.d.). N-Boc-4-Piperidone.

Sources

- 1. Synthesis of novel MPTP analogs as potential monoamine oxidase B (MAO-B) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 18F-labeled neurotoxic analogs of MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. justice.gov [justice.gov]

- 4. 1-Boc-4-cyano-4-hydroxypiperidine | C11H18N2O3 | CID 53399262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. von Braun reaction - Wikipedia [en.wikipedia.org]

"1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride" as a synthetic intermediate

An In-Depth Technical Guide on 1,2,3,6-Tetrahydropyridine-4-carbonitrile Hydrochloride in Advanced Heterocyclic Synthesis

Executive Summary & Structural Dynamics

In modern pharmaceutical development, the strategic selection of synthetic building blocks dictates the efficiency, scalability, and atom economy of the entire drug discovery pipeline. 1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride (CAS: 1423028-00-5)[1][2] has emerged as a highly versatile, bifunctional intermediate. Structurally, it is characterized by a six-membered nitrogenous ring containing a secondary amine (stabilized as a hydrochloride salt) and an α,β -unsaturated nitrile system.

The true value of this intermediate lies in its orthogonal reactivity. The secondary amine can be selectively functionalized (alkylated, acylated, or protected), while the C3-C4 double bond and the C4-nitrile group offer independent sites for electrophilic/nucleophilic additions or targeted reductions[3][4]. This makes it a premier precursor for the synthesis of complex piperidine-4-carbonitrile derivatives, which are critical pharmacophores in kinase inhibitors, 5-HT receptor agonists, and corticotropin-releasing hormone receptor ligands[5][6].

Mechanistic Causality in Synthetic Design

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a scaffold requiring precise chemoselective control. The causality behind experimental choices when handling this compound is driven by three factors:

-

Salt Neutralization (Free-Basing): The compound is supplied as a hydrochloride salt to prevent spontaneous oxidative degradation and polymerization of the secondary amine[1]. Any functionalization must begin with a controlled free-basing step using a non-nucleophilic base (e.g., DIPEA) to prevent competitive nucleophilic attack on the α,β -unsaturated system.

-

Chemoselective Hydrogenation: The conversion of the tetrahydropyridine ring to a piperidine ring requires the reduction of the C=C double bond without disturbing the C ≡ N triple bond[6]. Palladium on carbon (Pd/C) under low hydrogen pressure (1 atm) is the catalyst of choice. The causality here is thermodynamic: the activation energy for alkene reduction on Pd is significantly lower than that for nitrile reduction. Using stronger conditions (e.g., Raney Nickel at high pressure) would result in the over-reduction of the nitrile to a primary amine.

-

Orthogonal Protection Strategy: Before manipulating the alkene or nitrile, the secondary amine must be protected (typically with a Boc group). If left unprotected during hydrogenation, the secondary amine can poison the palladium catalyst or participate in unwanted intermolecular cross-coupling reactions.

Divergent synthetic pathways originating from 1,2,3,6-tetrahydropyridine-4-carbonitrile.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes built-in analytical checkpoints to ensure the reaction trajectory is correct before proceeding, minimizing downstream failures.

Protocol A: N-Boc Protection (Self-Validating Workflow)

Objective: Mask the secondary amine to prevent catalyst poisoning in subsequent steps.

-

Preparation: Suspend 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

-

Free-Basing: Cool the suspension to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

-

Causality: DIPEA is sterically hindered, ensuring it acts purely as a base to neutralize the HCl without acting as a nucleophile.

-

Validation Check: The cloudy suspension will transition to a clear, homogenous solution, confirming complete dissolution of the free base.

-

-

Protection: Add Di-tert-butyl dicarbonate (Boc 2 O) (1.1 eq) in portions. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (ninhydrin-active, stays near baseline) will disappear, replaced by a higher-R f UV-active spot. Copious CO 2 gas evolution will be observed and must cease before workup.

-

-

Workup: Quench with saturated aqueous NH 4 Cl. Extract with DCM, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure to yield tert-butyl 4-cyano-3,6-dihydropyridine-1(2H)-carboxylate.

Protocol B: Chemoselective Hydrogenation

Objective: Reduce the alkene to yield the piperidine-4-carbonitrile core without reducing the nitrile[6].

-

Preparation: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous Methanol (0.1 M).

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight).

-

Causality: Methanol is chosen as the solvent because it facilitates high hydrogen solubility and stabilizes the polar transition state.

-

-

Hydrogenation: Purge the reaction vessel with vacuum/nitrogen cycles (x3), then introduce Hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature for 12 hours.

-

Validation Check: Hydrogen uptake will visibly cease. 1 H NMR of a crude aliquot must show the complete disappearance of the vinylic proton signal at δ ~6.5 ppm. The nitrile IR stretch (~2240 cm −1 ) must remain intact.

-

-

Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Critical Safety Note: Do not let the Pd/C dry out on the filter paper, as it is highly pyrophoric. Wash with excess methanol and concentrate the filtrate to yield 1-Boc-piperidine-4-carbonitrile.

-

Step-by-step workflow for N-Boc protection and selective alkene hydrogenation.

Quantitative Transformation Metrics

To assist in process scale-up and route scouting, the following table summarizes the expected quantitative metrics and chemoselectivity profiles for the primary transformations of 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride.

| Transformation | Reagents / Catalyst | Temp / Pressure | Expected Yield (%) | Chemoselectivity Metric |

| N-Boc Protection | Boc 2 O, DIPEA, DCM | 0 °C → RT | 92 - 95% | >99% (N-attack vs C-attack) |

| Alkene Hydrogenation | 10% Pd/C, H 2 , MeOH | RT / 1 atm | 88 - 91% | >98% (Alkene vs Nitrile reduction) |

| Nitrile Reduction | Raney Ni, H 2 , NH 3 /MeOH | 50 °C / 50 psi | 75 - 82% | >95% (Conversion to primary amine) |

| Nitrile Hydrolysis | NaOH (aq), EtOH | 80 °C (Reflux) | 80 - 85% | >99% (Conversion to Carboxylic Acid) |

Note: The addition of ammonia (NH 3 ) during nitrile reduction is a critical causal choice; it suppresses the formation of secondary amine byproducts by shifting the equilibrium away from intermediate imine condensation.

References

- Google Patents. "SK132003A3 - Tetrahydropyridino or piperidino heterocyclic derivatives". google.com.

- Google Patents. "CN101973998A - Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use". google.com.

-

Journal of Medicinal Chemistry - ACS Publications. "Novel Derivatives of 2-Pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors". acs.org. Available at:[Link]

Sources

- 1. 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride | 1423028-00-5 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. SK132003A3 - Tetrahydropyridino or piperidino heterocyclic derivatives - Google Patents [patents.google.com]

- 4. SK132003A3 - Tetrahydropyridino or piperidino heterocyclic derivatives - Google Patents [patents.google.com]

- 5. CN101973998A - Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

The Strategic Role of 1,2,3,6-Tetrahydropyridine-4-carbonitrile Hydrochloride in Modern Agrochemical Synthesis: A Technical Guide

Introduction: The Unseen Pillar of Crop Protection

In the intricate world of agrochemical development, the discovery of versatile molecular scaffolds is a pivotal moment that can unlock new generations of crop protection agents. 1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride is one such cornerstone—a heterocyclic building block of immense strategic value. While not an active pesticide itself, its unique structural features—a partially unsaturated six-membered nitrogen ring coupled with a reactive nitrile group—make it an ideal precursor for a diverse array of insecticides, fungicides, and herbicides.[1][2] Its importance lies in providing a conformationally constrained yet highly functionalizable template, allowing chemists to fine-tune the steric and electronic properties of the final active ingredient to achieve desired efficacy, selectivity, and environmental profiles.[3][4] This guide offers an in-depth exploration of this key intermediate, from its fundamental properties and synthesis to its application in the creation of advanced agrochemicals.

PART 1: Core Compound Profile: Physicochemical Properties and Safe Handling

A thorough understanding of a starting material's properties is fundamental to its effective and safe utilization in any synthetic campaign.

Physicochemical Data

| Property | Value | Source |

| Chemical Formula | C₆H₉ClN₂ | PubChem |

| Molecular Weight | 144.60 g/mol | PubChem |

| Appearance | Off-white to light yellow crystalline solid | Generic Supplier Data |

| Melting Point | 202-204 °C | [5] |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol. | Generic Supplier Data |

| Stability | Stable under standard conditions. The hydrochloride salt form enhances stability and water solubility compared to the free base.[6] | [7] |

Safety & Handling: A Mandate for Protocol Adherence

As with all reactive chemical intermediates, stringent safety protocols are non-negotiable. 1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride is classified as a hazardous substance.

-

Hazards: It is toxic if swallowed, in contact with skin, or if inhaled, and causes serious eye and skin irritation.[8]

-

Precautionary Measures:

-

Engineering Controls: All handling should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Mandatory use of nitrile gloves, chemical safety goggles, and a lab coat is required.[9]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[7][10]

-

Disposal: Waste must be treated as hazardous and disposed of in accordance with local, regional, and national regulations.[10]

-

PART 2: Synthesis of the Core Intermediate

The most prevalent and industrially viable route to 1,2,3,6-Tetrahydropyridine-4-carbonitrile is through the controlled partial catalytic hydrogenation of 4-pyridinecarbonitrile. This process is a delicate balance, as over-reduction leads to the fully saturated piperidine ring, a different, though also useful, chemical entity.[11][12]

The Chemistry of Control: Partial Hydrogenation

The key to this synthesis is chemoselectivity—reducing one double bond within the aromatic pyridine ring without reducing the nitrile group or the remaining double bond. This is typically achieved using a poisoned or modified precious metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under carefully controlled conditions of hydrogen pressure and temperature.[12][13] The acidic medium, provided by the formation of the hydrochloride salt, plays a crucial role in activating the pyridine ring towards hydrogenation while simultaneously protecting the nitrile group from reduction.[13][14]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is a representative synthesis adapted from established procedures for pyridine hydrogenation.[13][14]

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 4-pyridinecarbonitrile (1.0 eq), platinum(IV) oxide (PtO₂, Adams' catalyst; 0.02 eq), and glacial acetic acid as the solvent.

-

Inerting: Seal the vessel and purge the system multiple times with nitrogen gas followed by hydrogen gas to ensure an inert atmosphere.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the target pressure (e.g., 50-70 bar).[13] Begin vigorous stirring and maintain the reaction at room temperature.

-

Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The theoretical amount of hydrogen consumed for partial reduction is two molar equivalents.

-

Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid.[15]

-

Salt Formation & Purification: Dissolve the resulting crude oil in a minimal amount of ethanol. Slowly add a solution of hydrochloric acid in diethyl ether. The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride as a solid.[15]

PART 3: Application in Agrochemical Synthesis

The true value of 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride is realized in its conversion to potent agrochemical active ingredients. The scaffold provides two primary points for diversification: the secondary amine (N-H) and the carbonitrile (C≡N) group.

A. Pathway to Novel Insecticides

The pyridine and tetrahydropyridine rings are core components of many successful insecticides, including the vast class of neonicotinoids, which target the nicotinic acetylcholine receptors in insects.[16] The tetrahydropyridine scaffold can be used to create analogues with modified binding properties or metabolic stability.

Synthetic Strategy: The secondary amine is readily alkylated or acylated to introduce lipophilic side chains that are crucial for penetrating the insect cuticle and interacting with the target site. The nitrile group can be retained or transformed into other functional groups.

Conceptual Synthesis of an Insecticidal Intermediate

Caption: N-Alkylation to form an insecticidal precursor.

Representative Protocol: N-Alkylation

-

Setup: In a round-bottom flask, suspend 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile.

-

Reagent Addition: Add the desired alkylating agent (e.g., a substituted benzyl chloride, 1.1 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and stir until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the N-substituted product, a direct precursor for further elaboration into a final insecticidal molecule.

B. Pathway to Advanced Fungicides

Many modern fungicides operate by inhibiting crucial fungal enzymes, and the tetrahydropyridine scaffold can serve as a rigid backbone to correctly orient functional groups for optimal binding.[17][18] For example, derivatives can be designed to mimic the substrate of enzymes like sterol demethylase (CYP51).

Synthetic Strategy: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, which can then be coupled with other heterocyclic fragments known to possess fungicidal activity.

Conceptual Synthesis of a Fungicidal Intermediate

Caption: Nitrile hydrolysis and coupling for fungicide synthesis.

C. Pathway to Selective Herbicides

The development of selective herbicides often relies on finding molecules that can be metabolized and detoxified by crop plants but not by weeds.[19] The tetrahydropyridine core can be functionalized to create compounds that inhibit plant-specific biochemical pathways, such as amino acid synthesis or photosynthesis.[20][21]

Synthetic Strategy: The double bond within the tetrahydropyridine ring can undergo various addition reactions, or the entire scaffold can be used as a precursor to more complex fused-ring systems. For instance, the nitrile can act as a dienophile or a precursor for creating pyrimidine or triazine rings, which are common in herbicides.[19]

Conclusion: A Versatile Scaffold for Future Innovation

1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride represents more than just a chemical intermediate; it is a testament to the power of strategic molecular design in agrochemical research. Its controlled synthesis and versatile reactivity provide a robust platform for generating vast libraries of novel compounds.[2] By enabling precise modifications at multiple sites, this scaffold allows scientists to systematically probe structure-activity relationships, leading to the development of next-generation insecticides, fungicides, and herbicides with enhanced performance, improved safety profiles, and greater environmental stewardship. As the challenges facing global agriculture intensify, the role of such foundational chemical building blocks will only become more critical in the ongoing mission to secure a sustainable food supply.

References

-

MDPI. (2024). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. Available from: [Link]

-

Hegedüs, L., et al. (2017). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology. Available from: [Link]

- Lei, M., et al. (2013). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Chinese Journal of Organic Chemistry.

-

Abd El-Lateef, H. M., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega. Available from: [Link]

- Hellenbrand, T., Höfner, G., & Wanner, K. (2016). Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry.

-

Abdel-Wahab, B. F., et al. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules. Available from: [Link]

- Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.

-

Schaarschmidt, M., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. Available from: [Link]

- Stanfield, J. A. (1951). THE CATALYTIC HYDROGEN AT ION OF PYRIDINE AT HIGH PRESSURES. Georgia Institute of Technology.

- ResearchGate. (2021).

-

Wang, W., et al. (2017). Synthesis of Tetrahydropyridine Derivatives through a Reaction of 1,6-Enynes, Sulfur Dioxide, and Aryldiazonium Tetrafluoroborates. Organic Letters. Available from: [Link]

-

Tang, Q., et al. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. Available from: [Link]

- Bakhite, E. A., et al. (2014). Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). Assiut University.

- El-Sofany, R. H., & Awad, H. M. (2023). Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents.

- ResearchGate. (2021). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors.

- Semantic Scholar.

- ChemRxiv. (2023).

- Amanote Research. (2019).

- ResearchGate. (2016). An efficient synthesis of tetrahydropyrazolopyridine derivatives by a one-pot tandem multi-component reaction in a green media.

-

Wikipedia. Tetrahydropyridine. Available from: [Link]

-

University of Oxford. (2025). Powerful new method to build key chemical structures found in medicines and insecticides. Available from: [Link]

-

MDPI. (2024). Design, Synthesis, and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Available from: [Link]

- IJCRT.org. (2024). One Pot Synthesis Of Tetrahydropyrimidine-5- Carbonitrile Analogous Promoted By Transition Metal Halide.

-

PubChemLite. 1,2,3,6-tetrahydropyridine-4-boronic acid, pinacol ester hydrochloride. Available from: [Link]

-

Paul, S. K., et al. (2024). Controlled release herbicide formulation for effective weed control efficacy. Scientific Reports. Available from: [Link]

- ResearchGate. (2025).

- Grunewald, G. L., et al. (1996). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry.

- Google Patents. (2010). Insecticidal pyridine compounds.

- O'Donovan, R. (1998). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Dublin City University.

-

Wang, Z., et al. (2020). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules. Available from: [Link]

- Pathak, P. N., et al. (2018). Ultrasonication Assisted Development of New Greener Method for Extraction of Cypermethrin and Transfluthrin from Various Samples: A Forensic Approach. Asian Journal of Chemistry.

-

PCC SE. AGROCHEMICALS FORMULATION. Available from: [Link]

- Google Patents. (2018). Herbicidal compositions.

-

Organic Syntheses. via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Available from: [Link]

- Chinese Journal of Chemistry. (2023). Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides.

- Journal of Agricultural and Food Chemistry. (2024). Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887).

- ACS Omega. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold.

- SpringerLink. (2024).

-

PubMed. (2014). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Powerful new method to build key chemical structures found in medicines and insecticides | Department of Chemistry [chem.ox.ac.uk]

- 5. 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride | 43064-12-6 [chemicalbook.com]

- 6. CAS 1005-71-6: 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyrid… [cymitquimica.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. Documents [merckmillipore.com]

- 10. fishersci.com [fishersci.com]

- 11. mdpi.com [mdpi.com]

- 12. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. asianpubs.org [asianpubs.org]

- 14. GT Digital Repository [repository.gatech.edu]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold [mdpi.com]

- 19. doras.dcu.ie [doras.dcu.ie]

- 20. mdpi.com [mdpi.com]

- 21. journals.caf.ac.cn [journals.caf.ac.cn]

Application Note: Divergent Synthesis of Substituted Tetrahydropyridines Utilizing 1,2,3,6-Tetrahydropyridine-4-carbonitrile Hydrochloride

Executive Summary

The 1,2,3,6-tetrahydropyridine (THP) scaffold is a privileged pharmacophore embedded in numerous neuroactive agents, anti-inflammatory compounds, and cholinesterase inhibitors[1]. This application note details the divergent synthesis of functionalized tetrahydropyridines utilizing 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride (CAS: 1423028-00-5) as a versatile, bifunctional building block. By leveraging field-proven protocols for N-alkylation and chemoselective nitrile reduction, researchers can rapidly assemble complex therapeutic candidates, such as the Alzheimer's disease investigational compound AChE-IN-29[2].

Mechanistic Rationale & Synthetic Strategy

The selection of 1,2,3,6-tetrahydropyridine-4-carbonitrile in its hydrochloride salt form is highly strategic[3]. Free secondary amines of this nature are prone to oxidative degradation and unwanted polymerization during long-term storage. The HCl salt ensures crystalline stability and consistent stoichiometric weighing.

Synthetically, this molecule offers two orthogonal handles:

-

Secondary Amine (N1): Amenable to rapid N-alkylation or N-acylation. The use of a mild base (e.g., K₂CO₃) neutralizes the HCl salt in situ, liberating the nucleophilic nitrogen without triggering premature base-catalyzed hydrolysis of the C4-nitrile.

-

C4-Carbonitrile: Once the nitrogen is protected or functionalized (yielding intermediates like 1-benzyl-1,2,3,6-tetrahydropyridine-4-carbonitrile, CAS: 51281-64-2)[4], the nitrile group acts as a precursor for primary amines via reduction, or carboxylic acids via hydrolysis. Chemoselective reduction is critical; the endocyclic C3-C4 double bond must be preserved. Utilizing LiAlH₄ at controlled low temperatures or a NiCl₂/NaBH₄ system ensures the nitrile is reduced to an aminomethyl group without saturating the THP ring[5].

Workflow Visualization

Divergent synthetic workflow for substituted tetrahydropyridines from the 4-carbonitrile HCl salt.

Self-Validating Experimental Protocols

Protocol A: N-Alkylation to yield 1-Benzyl-1,2,3,6-tetrahydropyridine-4-carbonitrile

Objective: Functionalize the N1 position while strictly preserving the C4-nitrile[5]. Causality: Potassium carbonate (K₂CO₃) is selected over stronger hydroxide bases to prevent base-catalyzed hydration of the nitrile into an amide. DMF is utilized as an aprotic polar solvent to accelerate the Sₙ2 displacement of benzyl bromide.

Step-by-Step Methodology:

-

Suspend 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride (1.0 eq, 10 mmol) in anhydrous DMF (25 mL) at 0 °C under an inert argon atmosphere.

-

Add anhydrous K₂CO₃ (2.5 eq, 25 mmol) in portions. Note: The excess base is required to completely neutralize the HCl salt and scavenge the HBr byproduct generated during alkylation.

-

Stir for 15 minutes to allow complete free-basing, then add benzyl bromide (1.1 eq, 11 mmol) dropwise via syringe.

-

Warm the reaction to room temperature and stir for 4 hours.

-

Quench with ice water (100 mL) and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers heavily with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify via silica gel flash chromatography (Hexanes/EtOAc 8:2).

Self-Validation Checkpoints:

-

TLC: The product will appear as a distinct UV-active spot (due to the new benzyl ring) with a higher R_f than the polar starting material.

-

¹H NMR (CDCl₃): Successful alkylation is confirmed by the appearance of a singlet at ~3.60 ppm (benzylic CH₂) and the preservation of the multiplet at ~6.50 ppm (endocyclic alkene proton).

Protocol B: Chemoselective Nitrile Reduction to (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine

Objective: Reduce the C4-nitrile to a primary amine for downstream fragment assembly (e.g., amide coupling for AChE-IN-29 analogs)[5]. Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent. By strictly controlling the temperature (0 °C to RT), the nitrile is reduced to the primary amine without inadvertently reducing the sterically hindered C=C double bond of the THP ring.

Step-by-Step Methodology:

-

Suspend LiAlH₄ (2.0 eq, 20 mmol) in anhydrous THF (30 mL) under an argon atmosphere at 0 °C.

-

Dissolve 1-benzyl-1,2,3,6-tetrahydropyridine-4-carbonitrile (1.0 eq, 10 mmol) in anhydrous THF (10 mL) and add dropwise to the LiAlH₄ suspension over 20 minutes to control the exothermic reaction.

-

Allow the mixture to warm to room temperature and stir for 3 hours.

-

Carefully quench the reaction at 0 °C using the Fieser method : add 0.75 mL H₂O dropwise, followed by 0.75 mL 15% NaOH(aq), and finally 2.25 mL H₂O.

-

Stir vigorously for 15 minutes until a white granular aluminum salt precipitate forms. Filter through a pad of Celite and wash thoroughly with EtOAc.

-

Concentrate the filtrate to afford the crude primary amine, which can often be used in the next step without further purification.

Self-Validation Checkpoints:

-

IR Spectroscopy: Complete disappearance of the sharp C≡N stretch at ~2220 cm⁻¹ and the appearance of a broad primary amine N-H stretch at ~3300-3400 cm⁻¹.

-

Mass Spectrometry: A shift in the mass-to-charge ratio (m/z) corresponding to the addition of 4 mass units (+4 Da).

Quantitative Data & Optimization Summary

The table below summarizes the optimization of the N-alkylation and reduction steps across various derivatives, demonstrating the robustness of the THP-4-carbonitrile scaffold under varying conditions.

| Starting Material | Reagents (Step 1) | Intermediate Yield | Reduction Method (Step 2) | Final Amine Yield | Purity (HPLC) |

| THP-4-CN HCl | Benzyl bromide, K₂CO₃, DMF | 88% | LiAlH₄, THF, 0 °C → RT | 82% | >98% |

| THP-4-CN HCl | 4-Fluorobenzyl chloride, K₂CO₃, MeCN | 84% | NiCl₂ / NaBH₄, MeOH, RT | 79% | >97% |

| THP-4-CN HCl | Acetyl chloride, Et₃N, DCM | 91% | N/A (Acyl derivative) | N/A | >99% |

| THP-4-CN HCl | Methyl iodide, K₂CO₃, Acetone | 86% | LiAlH₄, THF, 0 °C → RT | 75% | >96% |

Troubleshooting & Technical Support

-

Issue: Over-reduction of the THP double bond during nitrile reduction.

-

Causality & Solution: Extended reaction times or excessive heating with LiAlH₄ can lead to partial saturation of the ring, yielding piperidine impurities. If this occurs, switch to the milder NiCl₂/NaBH₄ (nickel boride) reduction system in methanol. This system is highly chemoselective for nitriles over isolated or endocyclic alkenes.

-

-

Issue: Incomplete N-alkylation.

-

Causality & Solution: HCl salts can sometimes clump in aprotic solvents, preventing efficient free-basing. Ensure vigorous magnetic stirring and allow a full 15 minutes for the K₂CO₃ to neutralize the salt before adding the electrophile. Adding a catalytic amount of KI (for chloride-based electrophiles) can accelerate the Sₙ2 process via the Finkelstein reaction.

-

References

-

The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 Source: Auctores Journals URL:[Link]

-

1,2,3,6-Tetrahydro-1-(phenylmethyl)-4-pyridinecarbonitrile (CAS: 51281-64-2) Source: CAS Common Chemistry URL:[Link]

Sources

Alkylation of the nitrogen in "1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride"

Advanced N-Alkylation Strategies for 1,2,3,6-Tetrahydropyridine-4-carbonitrile Hydrochloride in Drug Discovery

The tetrahydropyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of dopaminergic agents, kinase inhibitors, and complex natural products[1][2]. Specifically, 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride (CAS 1423028-00-5) represents a highly versatile, yet chemically nuanced, building block[3][4].

This application note provides an authoritative guide to the selective N-alkylation of this scaffold. By understanding the intrinsic reactivity of the conjugated α,β-unsaturated nitrile system and the secondary amine, researchers can design self-validating workflows that maximize yield while suppressing deleterious side reactions.

Mechanistic Principles & Causality

1,2,3,6-Tetrahydropyridine-4-carbonitrile is typically supplied as a hydrochloride salt to prevent spontaneous oxidative degradation and dimerization[4]. The molecule features a secondary amine at the N1 position and an electron-withdrawing cyano group (-CN) at C4, which is conjugated with the C3-C4 double bond.

The Chemical Challenge: While the N1 position is the most nucleophilic site, the conjugated system at C4 makes the ring susceptible to Michael addition under strongly basic conditions. Furthermore, aggressive alkylation conditions can lead to over-alkylation, generating unwanted quaternary ammonium salts[2]. Therefore, the choice of base, solvent, and electrophile is critical.

To achieve selective C–N bond formation, two primary strategies are employed:

-

Direct SN2 Alkylation : Best suited for unhindered primary alkyl halides. It requires a mild, heterogeneous base (e.g., K₂CO₃) to scavenge the HCl from the starting material and the HX byproduct without triggering Michael additions[5].

-

Reductive Amination : The preferred route for complex or sterically hindered substituents. By forming an imine intermediate followed by mild hydride reduction, this pathway inherently prevents over-alkylation and exhibits exceptional functional group tolerance[6].

Strategic Comparison of Alkylation Pathways

The following table summarizes the quantitative and qualitative parameters governing the selection of the appropriate N-alkylation strategy for this specific scaffold.

| Parameter | Direct N-Alkylation (SN2) | Reductive Amination |

| Optimal Reagents | Alkyl halide (R-X), K₂CO₃, MeCN | Aldehyde/Ketone, NaBH(OAc)₃, DCE |

| Reaction Time | 12–24 hours | 2–6 hours |

| Over-alkylation Risk | Moderate to High (Quaternization) | Very Low |

| Functional Group Tolerance | Moderate (Sensitive to strong bases) | High (Mild acidic conditions) |

| Chemoselectivity | Prone to competing elimination (E2) | Highly selective for N-alkylation |

| Typical Yield | 60–80% | 75–95% |

Reaction Pathway Visualization

Reaction pathways for N-alkylation of 1,2,3,6-tetrahydropyridine-4-carbonitrile.

Self-Validating Experimental Protocols

The following methodologies are designed with built-in validation checkpoints to ensure reaction integrity and prevent downstream failures.

Protocol A: Direct SN2 Alkylation

Use this protocol when coupling with simple, highly reactive primary electrophiles (e.g., benzyl bromide, methyl iodide).

Reagents & Materials:

-

1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride (1.0 equiv)

-

Alkyl halide (1.1 equiv)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Methodology:

-

Free-Basing & Suspension: Suspend the hydrochloride salt and K₂CO₃ in anhydrous MeCN. Causality: K₂CO₃ is insoluble in MeCN, creating a mild, heterogeneous basic environment. The 2.5 equivalents ensure complete neutralization of the HCl salt (1.0 eq) and the acid generated during alkylation (1.0 eq), with a slight excess to drive the reaction.

-

Electrophile Addition: Add the alkyl halide dropwise at room temperature.

-

Thermal Activation: Heat the reaction mixture to 60 °C under an inert atmosphere (N₂ or Ar) for 12–16 hours.

-

Self-Validation Checkpoint (TLC/Staining): Spot the reaction mixture against the starting material on a silica TLC plate. Stain with Ninhydrin and heat. Validation: The starting secondary amine will stain a bright pink/red. A successful reaction is indicated by the disappearance of the pink spot and the emergence of a new, UV-active spot (if the alkyl group is aromatic) that does not stain strongly with Ninhydrin (tertiary amines do not form the Ruhemann's purple complex).

-

Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Mild Reductive Amination

Use this protocol to avoid over-alkylation or when utilizing complex aldehyde/ketone building blocks.

Reagents & Materials:

-

1,2,3,6-Tetrahydropyridine-4-carbonitrile hydrochloride (1.0 equiv)

-

Aldehyde (1.05 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

-

Homogeneous Free-Basing: Dissolve the hydrochloride salt in DCE and add DIPEA. Causality: DIPEA is a sterically hindered, non-nucleophilic base that liberates the free amine into solution without competing for the electrophile.

-

Imine Formation: Add the aldehyde and stir at room temperature for 30–60 minutes.

-

Chemoselective Reduction: Add NaBH(OAc)₃ portion-wise. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde, the conjugated C=C double bond, or the cyano group.

-

Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction into 1 mL of LC-MS grade MeOH. Validation: The free base starting material has an exact mass of ~108.07 Da ([M+H]⁺ = 109.1). Confirm the complete disappearance of the 109.1 m/z peak and the appearance of the target [M+H]⁺ mass. The absence of a dialkylated mass peak validates the selectivity of the reductive amination.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

References

-

Synthesis of Tertiary Amines through Extrusive Alkylation of Carbamates ACS Publications URL:[Link]

-

Recent Advances in Synthetic Routes to Azacycles MDPI URL:[Link]

-

Development of molecular tools based on the dopamine D3 receptor ligand FAUC 329 PubMed Central (PMC) URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development of molecular tools based on the dopamine D3 receptor ligand FAUC 329 showing inhibiting effects on drug and food maintained behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride | 1423028-00-5 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: 1,2,3,6-Tetrahydropyridine-4-carbonitrile Hydrochloride as a Key Building Block in the Synthesis of PARP-1 Inhibitors

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors represent a landmark achievement in targeted cancer therapy, particularly for cancers harboring DNA damage response (DDR) deficiencies, such as BRCA1/2 mutations. The chemical architecture of many potent PARP-1 inhibitors, including Niraparib, incorporates a substituted piperidine ring, which is crucial for binding and activity. This guide details the strategic use of 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride as a versatile and efficient starting material for the synthesis of the core piperidine scaffold central to this important class of drugs. We provide a scientific rationale, detailed step-by-step protocols for key transformations, and expert insights into reaction mechanisms and optimization.

Introduction: The Strategic Importance of PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme critical for repairing DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] In healthy cells, this is one of several redundant DNA repair mechanisms. However, certain cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the homologous recombination (HR) pathway, a major mechanism for repairing more lethal double-strand breaks (DSBs).

This deficiency creates a vulnerability. When PARP-1 is inhibited in these HR-deficient cells, unrepaired SSBs accumulate and are converted into DSBs during DNA replication. Without a functional HR pathway to repair these DSBs, the cell undergoes apoptosis. This concept, known as synthetic lethality , allows PARP inhibitors to selectively kill cancer cells while largely sparing normal, healthy cells.[2] Many approved PARP inhibitors like Olaparib and Niraparib feature a core structure containing a piperazine or piperidine moiety, which plays a significant role in their pharmacological profile.[3][4][5] The piperidine scaffold, in particular, is a privileged structure in medicinal chemistry, offering a three-dimensional framework that enables precise orientation of substituents for optimal target engagement.[6][7]

This document focuses on a key building block, 1,2,3,6-tetrahydropyridine-4-carbonitrile hydrochloride , and its application in constructing the functionalized piperidine core essential for potent PARP-1 inhibitors.

The Mechanism of Action: PARP Trapping and Synthetic Lethality

The efficacy of PARP inhibitors is twofold. Beyond simple catalytic inhibition, they "trap" the PARP-1 enzyme at the site of DNA damage. This PARP-DNA complex is a physical obstacle that stalls replication forks, leading to their collapse and the formation of toxic DSBs. In BRCA-deficient cancer cells, the inability to repair these DSBs via homologous recombination leads to catastrophic genomic instability and cell death.

Protocol 1: N-Arylation of the Tetrahydropyridine Core

Principle: The first key step is to form the C-N bond connecting the heterocyclic amine to the aromatic scaffold of the inhibitor. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction ideal for this purpose, offering high functional group tolerance. The hydrochloride salt must first be neutralized in situ by a base to liberate the nucleophilic secondary amine.

| Reagents & Materials | Amount (1.0 mmol scale) | Molar Eq. | Purpose |

| 1,2,3,6-Tetrahydropyridine-4-carbonitrile HCl | 145 mg | 1.0 | Starting Material |

| Aryl Bromide (e.g., 2-bromo-2H-indazole-7-carboxylate) | 1.1 mmol | 1.1 | Coupling Partner |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 23 mg (0.025 mmol) | 0.025 | Palladium Catalyst |

| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | 43 mg (0.075 mmol) | 0.075 | Ligand |

| Sodium tert-butoxide (NaOtBu) | 240 mg (2.5 mmol) | 2.5 | Base |

| Anhydrous Toluene | 10 mL | - | Solvent |

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the tetrahydropyridine starting material, aryl bromide, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction Execution: Stir the mixture vigorously and heat to 100-110 °C.

-

Expert Insight: The choice of a bulky phosphine ligand like Xantphos is crucial. It promotes the reductive elimination step and prevents β-hydride elimination, leading to higher yields for this class of coupling. Sodium tert-butoxide is a strong, non-nucleophilic base required to both neutralize the starting material's HCl salt and facilitate the catalytic cycle.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-arylated product.

Protocol 2: Catalytic Hydrogenation to the Piperidine Scaffold

Principle: The alkene double bond in the tetrahydropyridine ring is reduced to form the saturated piperidine core found in the final drug molecule. Catalytic hydrogenation is the most efficient method for this transformation. [8]The reaction is often performed under acidic conditions, which can help activate the substrate and catalyst.

| Reagents & Materials | Amount (1.0 mmol scale) | Molar Eq. | Purpose |

| N-Aryl-1,2,3,6-tetrahydropyridine-4-carbonitrile | 1.0 mmol | 1.0 | Substrate |

| Palladium on Carbon (10% Pd/C) | 10-20 mol% | 0.1-0.2 | Heterogeneous Catalyst |

| Methanol or Ethanol | 15 mL | - | Solvent |

| Acetic Acid (optional) | 0.5 mL | - | Catalyst Promoter |

Step-by-Step Methodology:

-

Reaction Setup: To a suitable hydrogenation vessel (e.g., a Parr shaker bottle), add the N-arylated tetrahydropyridine and the solvent (Methanol or Ethanol).

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst under an inert atmosphere.

-

Expert Insight: Pd/C is pyrophoric and must be handled with care, especially when dry. Wetting the catalyst with a small amount of solvent before transfer is a common safety practice. Adding a small amount of acetic acid can increase the rate of reaction by ensuring the substrate remains protonated, preventing catalyst poisoning by the amine.

-

-

Hydrogenation: Seal the vessel, purge with hydrogen gas several times, and then pressurize to the desired pressure (typically 50-60 psi).

-

Reaction Execution: Agitate the reaction mixture at room temperature until hydrogen uptake ceases (typically 6-24 hours).

-

Monitoring: Progress can be monitored by taking small aliquots (after carefully depressurizing and purging with inert gas) and analyzing via LC-MS to confirm the mass change corresponding to the addition of H₂.

-

Work-up and Purification: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent. Concentrate the filtrate under reduced pressure to yield the crude N-aryl-piperidine-4-carbonitrile, which is often pure enough for the next step.

Protocol 3: Conversion of Nitrile to Primary Carboxamide

Principle: The final key transformation is the conversion of the nitrile group to the primary carboxamide, a common pharmacophore in PARP inhibitors that forms critical hydrogen bonds in the enzyme's active site. This can be achieved via controlled acidic or basic hydrolysis. [9][10]

| Reagents & Materials | Amount (1.0 mmol scale) | Molar Eq. | Purpose |

|---|---|---|---|

| N-Aryl-piperidine-4-carbonitrile | 1.0 mmol | 1.0 | Substrate |

| Concentrated Sulfuric Acid (H₂SO₄) | 2 mL | - | Reagent/Solvent |

| Ice | ~20 g | - | Quenching |

| 5M Sodium Hydroxide (NaOH) | As needed | - | Neutralization |

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, carefully cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Substrate Addition: Slowly add the N-aryl-piperidine-4-carbonitrile to the cold acid with stirring.

-